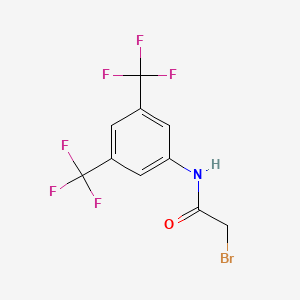

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and a bromoacetyl group attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline typically involves the bromination of 3,5-bis(trifluoromethyl)aniline. The process can be carried out using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The aniline ring can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted anilines.

Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive bromoacetyl group.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the interaction of its functional groups with biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3,5-bis(trifluoromethyl)aniline

- 3,5-Bis(trifluoromethyl)aniline

- 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is unique due to the presence of both trifluoromethyl and bromoacetyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the bromoacetyl group provides a reactive site for covalent modification of biological targets.

Activité Biologique

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

- Chemical Formula : C₁₀H₆BrF₆NO

- Molecular Weight : 350.06 g/mol

- Melting Point : 100–101 °C

- CAS Number : 99468-72-1

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with bromoacetyl chloride. This reaction can be carried out under controlled conditions to optimize yield and purity.

Target of Action

Research indicates that compounds with similar structures often interact with peroxisome proliferator-activated receptors (PPARs) . These receptors play crucial roles in regulating glucose and lipid metabolism as well as inflammation responses in the body .

Mode of Action

The biological activity of this compound may involve modulation of signal transduction pathways. This can lead to alterations in cellular processes such as:

- Metabolic Regulation : Influencing glucose and lipid metabolism.

- Inflammatory Response : Modulating inflammatory pathways which could be beneficial in conditions such as obesity and diabetes .

Antimicrobial Properties

Research has shown that similar compounds exhibit antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted anilines have been tested against various bacterial strains using the agar-well diffusion method. These studies revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 20 mm (E. coli), 25 mm (S. aureus) |

| Control (e.g., Tetracycline) | E. coli, S. aureus | 30 mm (E. coli), 35 mm (S. aureus) |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural similarity to other known anti-inflammatory agents. The modulation of PPARs could lead to decreased production of pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

Case Studies

-

Study on Antibacterial Activity :

A study conducted on various derivatives of trifluoromethyl anilines, including this compound, demonstrated significant antibacterial properties against clinical isolates of resistant bacteria like MRSA and ESBL-producing E. coli. The compound exhibited a zone of inhibition comparable to standard antibiotics . -

Research on Metabolic Effects :

Another study investigated the effects of similar compounds on metabolic pathways in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels through PPAR activation .

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCKYVKUIKRMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912696 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99468-72-1 | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.